molecular formula C24H24N4O3 B11189496 9-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11189496
M. Wt: 416.5 g/mol
InChI Key: IAGYUVIKKIJPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is fused with a dimethoxyphenyl and a methylphenyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of a base and a solvent like dimethylformamide.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through a substitution reaction, where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene and a suitable catalyst.

    Addition of the Methylphenyl Group: This step involves the use of a methylphenyl derivative, which is reacted with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed to modify the triazoloquinazoline core, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Reduced triazoloquinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with specific biological targets.

Medicine

In medicinal chemistry, 9-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents.

    Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups attached to different cores.

    Methylphenyl Derivatives: Compounds with methylphenyl groups attached to different cores.

Uniqueness

The uniqueness of 9-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific combination of functional groups and core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O3/c1-14-6-4-5-7-17(14)16-10-18-22(19(29)11-16)23(28-24(27-18)25-13-26-28)15-8-9-20(30-2)21(12-15)31-3/h4-9,12-13,16,23H,10-11H2,1-3H3,(H,25,26,27)

InChI Key

IAGYUVIKKIJPNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C(N4C(=NC=N4)N3)C5=CC(=C(C=C5)OC)OC)C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.